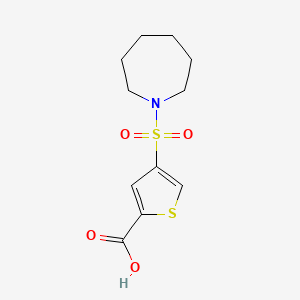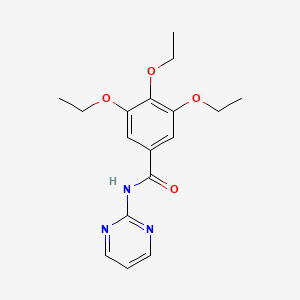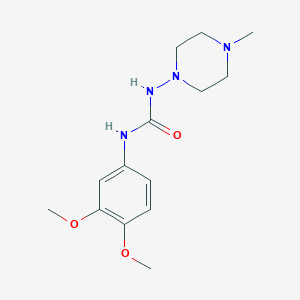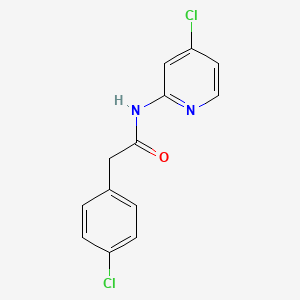
N-(4-bromophenyl)-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(1-naphthyl)acetamide, also known as BNAH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(1-naphthyl)acetamide has been found to have potential applications in the field of medicinal chemistry due to its ability to inhibit the activity of certain enzymes. Specifically, N-(4-bromophenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.
Wirkmechanismus
N-(4-bromophenyl)-2-(1-naphthyl)acetamide is believed to exert its inhibitory effects on acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an increase in its levels in the brain.
Biochemical and physiological effects:
The inhibition of acetylcholinesterase by N-(4-bromophenyl)-2-(1-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects. These include improvements in cognitive function, as well as potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromophenyl)-2-(1-naphthyl)acetamide in lab experiments is its relatively simple synthesis method. However, one limitation is that it may not be as potent as other acetylcholinesterase inhibitors, such as donepezil.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromophenyl)-2-(1-naphthyl)acetamide. One area of interest is the development of more potent derivatives of N-(4-bromophenyl)-2-(1-naphthyl)acetamide that could be used in the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the potential use of N-(4-bromophenyl)-2-(1-naphthyl)acetamide in the development of new insecticides, due to its ability to inhibit the activity of acetylcholinesterase in insects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromophenyl)-2-(1-naphthyl)acetamide, as well as its potential applications in other areas of medicinal chemistry.
Synthesemethoden
N-(4-bromophenyl)-2-(1-naphthyl)acetamide can be synthesized by the reaction of 4-bromobenzoyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The resulting product can then be purified through recrystallization using a suitable solvent.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c19-15-8-10-16(11-9-15)20-18(21)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJHKRHEMPJGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3,5-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5767051.png)
![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)
![methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5767059.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)

![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)
![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)


![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)


![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)